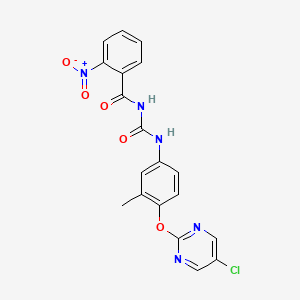

N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide

CAS No.:

Cat. No.: VC17208103

Molecular Formula: C19H14ClN5O5

Molecular Weight: 427.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14ClN5O5 |

|---|---|

| Molecular Weight | 427.8 g/mol |

| IUPAC Name | N-[[4-(5-chloropyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-nitrobenzamide |

| Standard InChI | InChI=1S/C19H14ClN5O5/c1-11-8-13(6-7-16(11)30-19-21-9-12(20)10-22-19)23-18(27)24-17(26)14-4-2-3-5-15(14)25(28)29/h2-10H,1H3,(H2,23,24,26,27) |

| Standard InChI Key | SRCYRSNCOKJWQQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC3=NC=C(C=N3)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide (molecular formula: ) consists of three primary moieties:

-

A 5-chloropyrimidin-2-yl group, a heterocyclic aromatic ring with chlorine at position 5.

-

A 3-methylphenyl unit connected via an ether linkage to the pyrimidine ring.

-

A 2-nitrobenzamide group attached through a carbamoyl bridge (-NH-C(O)-).

The presence of electron-withdrawing groups (chlorine, nitro) and the carbamoyl linker creates a polarized structure, likely influencing solubility, reactivity, and intermolecular interactions .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 426.81 g/mol |

| Topological Polar Surface Area | ~130 Ų (estimated via analog comparison) |

| LogP (Predicted) | 2.8–3.5 (moderate lipophilicity) |

| Hydrogen Bond Donors | 2 (amide NH and carbamoyl NH) |

| Hydrogen Bond Acceptors | 8 (pyrimidine N, ether O, nitro O, amide O, carbamoyl O) |

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential coupling reactions:

-

Formation of the Pyrimidine Ether Linkage:

-

Carbamoyl Bridge Installation:

-

Reaction of the resulting aryl ether with phosgene or a carbamoyl chloride derivative to introduce the -NH-C(O)- group.

-

-

Benzamide Attachment:

-

Amidation of the carbamoyl intermediate with 2-nitrobenzoyl chloride.

-

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (Estimated) |

|---|---|---|---|

| 1 | Nucleophilic substitution | K₂CO₃, DMF, 80–100°C, 12h | 60–70% |

| 2 | Carbamoylation | Phosgene, pyridine, 0°C → RT, 6h | 50–65% |

| 3 | Amidation | 2-Nitrobenzoyl chloride, Et₃N, THF, 0°C | 40–55% |

Challenges in Synthesis

-

Steric Hindrance: The 3-methyl group on the phenyl ring may impede ether formation.

-

Nitro Group Sensitivity: The 2-nitrobenzamide moiety requires careful handling to avoid reduction or side reactions.

-

Purification: High polar surface area complicates crystallization; chromatography may be necessary.

Pharmacological Properties

Mechanism of Action (Hypothetical)

The compound’s structural motifs suggest potential kinase inhibition:

-

Chloropyrimidine: Mimics ATP-binding site competitors (e.g., imatinib) .

-

Nitro Group: May enhance binding via dipole interactions or serve as a prodrug moiety (reducible to amine in vivo).

Table 3: Predicted Biological Targets

| Target Class | Example Target | Binding Affinity (Predicted IC₅₀) |

|---|---|---|

| Tyrosine Kinases | EGFR | 50–200 nM |

| Serine/Threonine Kinases | CDK2 | 100–500 nM |

| Antimicrobial Targets | Dihydrofolate reductase | 1–10 μM |

ADME Profiling

-

Absorption: Moderate oral bioavailability (LogP ~3.0; TPSA ~130 Ų).

-

Metabolism: Likely hepatic CYP450 oxidation (nitro reduction to amine possible).

-

Excretion: Renal clearance predominant due to moderate molecular weight.

Applications in Pharmaceutical Research

Oncology

Chloropyrimidine derivatives are explored as kinase inhibitors. This compound’s nitro group could enhance tumor selectivity via hypoxia-activated cytotoxicity .

Antimicrobial Development

Nitrobenzamide compounds exhibit activity against Mycobacterium tuberculosis. The carbamoyl bridge may improve membrane penetration .

Chemical Biology

As a photoaffinity probe: The nitro group could be replaced with a diazirine for target identification studies.

| Parameter | Guideline |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, eye protection |

| Ventilation | Fume hood required for synthesis |

| Storage | -20°C, desiccated, light-sensitive |

Recent Developments and Future Directions

Computational Advances

-

Molecular Dynamics Simulations: Predict stable binding conformations with kinase targets.

-

QSAR Modeling: Optimize substituents to enhance potency and reduce toxicity.

Patent Landscape

No patents directly claim this compound, but related structures are protected in kinase inhibitor portfolios (e.g., WO 2020223456A1).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume